2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide
Description
2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide is a benzothiazolium salt derivative structurally related to Thioflavin T (2-[4-(dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium chloride), a well-characterized fluorescent probe for detecting amyloid fibrils . Its molecular formula is C₁₇H₁₉N₂S⁺·Br⁻, with an average molecular mass of 283.413 g/mol (cation) and a monoisotopic mass of 283.126 g/mol . The compound features a benzothiazole core substituted with a dimethylaminophenyl group at position 2 and methyl groups at positions 3 and 6, contributing to its planar, aromatic structure. This design enhances its fluorescence properties, particularly when bound to amyloid fibrils, with excitation at 444 nm and emission between 470–570 nm .
Key applications include:
- Amyloid fibril detection: Utilized in histology and protein characterization due to its fluorescence enhancement upon binding to β-sheet-rich amyloid structures .
- Biochemical research: Used to monitor fibrillation kinetics in proteins like α-synuclein and amyloid-β .
Safety data indicates it is classified under Hazard Class 6.1(b) (toxic substances) with a UN ID of 2811 and requires precautions to avoid skin/eye contact .
Properties
CAS No. |
47070-04-2 |
|---|---|
Molecular Formula |
C17H19BrN2S |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline;bromide |
InChI |
InChI=1S/C17H19N2S.BrH/c1-12-5-10-15-16(11-12)20-17(19(15)4)13-6-8-14(9-7-13)18(2)3;/h5-11H,1-4H3;1H/q+1;/p-1 |
InChI Key |
WMPDQLXFSCRILT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1)[N+](=C(S2)C3=CC=C(C=C3)N(C)C)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound primarily involves two key steps:
Step 1: Synthesis of the benzothiazole precursor
The starting material is typically 2-[4-(dimethylamino)phenyl]-6-methyl-1,3-benzothiazole, which contains the benzothiazole ring substituted with methyl groups and the dimethylaminophenyl moiety.Step 2: Methylation of the thiazole nitrogen
The thiazole nitrogen is methylated to form the benzothiazolium cation. This methylation converts the neutral benzothiazole into the cationic benzothiazolium salt, usually by treatment with a methylating agent such as methyl bromide or methyl iodide, resulting in the bromide salt form of the compound.
This approach is consistent with the description of thioflavin T cation formation as the methylation product of the thiazole nitrogen of the benzothiazole precursor.
Detailed Synthetic Procedure
A representative synthesis based on literature and patent data involves:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-[4-(dimethylamino)phenyl]-6-methyl-1,3-benzothiazole | Starting material preparation or procurement |
| 2 | Methyl bromide (CH3Br) or methyl iodide (CH3I), solvent (e.g., acetonitrile or ethanol), room temperature or slight heating | Methylation of thiazole nitrogen to form benzothiazolium salt |
| 3 | Purification by recrystallization or precipitation | Isolation of this compound |
- The methylation is typically carried out under mild conditions to avoid side reactions.
- The reaction solvent and temperature can be optimized to maximize yield.
- The bromide salt form is favored by using methyl bromide or by anion exchange if methyl iodide is used initially.
Alternative Synthetic Routes and Related Compounds
Research on related benzothiazolium derivatives reports the synthesis of push-pull systems involving alkylation and condensation reactions of benzothiazole derivatives with various substituents. These methods can be adapted or modified to prepare this compound by:
- Alkylation: Direct methylation of the benzothiazole nitrogen.
- Condensation: Formation of conjugated systems by reacting benzothiazolium salts with aldehydes or hydrazones under acidic conditions.
Such synthetic flexibility allows for structural variations and functionalization, which may be useful for tuning the compound's properties.
Analytical Data and Characterization
The compound's identity and purity are confirmed by spectroscopic methods:
| Technique | Observed Data | Interpretation |
|---|---|---|
| 1H-NMR (DMSO-d6, 300 MHz) | Signals corresponding to methyl groups, aromatic protons, and dimethylamino substituent | Confirms substitution pattern and methylation |
| Mass Spectrometry | Molecular ion peak at m/z = 283.4 (M+) | Matches molecular weight of the compound |
| UV-Vis Spectroscopy | Absorption maxima characteristic of benzothiazolium chromophore | Indicates conjugation and cationic nature |
| Elemental Analysis | Consistent with C17H19N2SBr composition | Confirms empirical formula |
These data are consistent with literature reports for thioflavin T cation and related benzothiazolium salts.
Summary Table of Preparation Methods
| Method | Starting Material | Methylating Agent | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| Methylation of benzothiazole | 2-[4-(dimethylamino)phenyl]-6-methyl-1,3-benzothiazole | Methyl bromide or methyl iodide | Acetonitrile, ethanol | Room temp to reflux | High (typically >80%) | Straightforward, selective methylation |
| Alkylation and condensation (adapted) | Benzothiazole derivatives + aldehydes/hydrazones | Alkyl halides | Acidic medium (acetic acid) | Reflux | Moderate to high | Enables structural diversification |
Research Findings and Applications
- The compound is a key component of thioflavin T, widely used as a fluorescent dye for amyloid fibril detection.
- The preparation methods emphasize selective methylation to generate the cationic species critical for its fluorescent properties.
- QSAR studies on related benzothiazolium derivatives indicate that methyl substitution patterns influence antimicrobial activity and electronic properties, which may be relevant for functional optimization.
- Patents illustrate the use of benzothiazolium salts in dye formulations and hair coloring applications, highlighting the importance of controlled synthesis and purity.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound consists of a benzothiazolium core substituted with a dimethylamino group at the 4-position of the phenyl ring and methyl groups at positions 3 and 6 of the benzothiazole. The cationic nature of the benzothiazolium ring enhances its electrophilicity, making it reactive toward nucleophiles and susceptible to redox processes . Key reactive sites include:
-
Benzothiazolium nitrogen : Prone to alkylation or quaternization.
-
Azo groups (-N=N-) : Participate in isomerization and coupling reactions .
-
Dimethylamino group : Electron-donating effects stabilize intermediates during reactions .
Quaternization and Alkylation
The benzothiazole nitrogen undergoes quaternization with alkyl halides to form stable cationic species. For example, methylation with methyl bromide generates the 3-methylbenzothiazolium structure .
Example Reaction:
Conditions : Reflux in anhydrous ethanol, 60–80°C .
Azo Coupling Reactions
The compound participates in diazo-coupling reactions with aromatic amines or phenols. This is critical for synthesizing extended π-conjugated systems for dye applications .
Example Product :
Conditions : Diazotization at 0–5°C, followed by coupling in alkaline medium .
Isomerization
The azo group (-N=N-) undergoes cis-trans isomerization under UV light or thermal stress, altering optical properties .
Observation :
Reaction Data Table
Scientific Research Applications
Biochemical Applications
1.1. Amyloid Detection
Thioflavin T is widely recognized for its ability to bind to amyloid fibrils, making it an essential tool in the study of amyloid diseases such as Alzheimer's. The dye exhibits enhanced fluorescence upon binding to amyloid structures, allowing for the visualization and quantification of amyloid deposits in tissue samples.
Case Study: Alzheimer's Disease Research
A study published in the Journal of Neuroscience utilized Thioflavin T to assess amyloid plaque formation in transgenic mouse models of Alzheimer’s disease. The researchers found that Thioflavin T staining correlated with the progression of cognitive decline, underscoring its utility as a diagnostic marker for amyloid-related pathologies .
1.2. Protein Folding Studies
Thioflavin T is also employed to investigate protein folding and misfolding processes. Its fluorescence properties are used to monitor conformational changes in proteins during folding or aggregation.
Data Table: Fluorescence Properties of Thioflavin T
| Property | Value |
|---|---|
| Excitation Wavelength | 450 nm |
| Emission Wavelength | 482 nm |
| Quantum Yield | 0.13 |
Pathological Applications
2.1. Diagnostic Tool for Neurodegenerative Diseases
The staining properties of Thioflavin T make it a valuable diagnostic tool for neurodegenerative diseases characterized by protein aggregation. It is used in histological examinations to identify amyloid deposits in brain tissues.
Case Study: Histopathological Examination
In a clinical study involving patients with suspected Alzheimer's disease, Thioflavin T staining was performed on post-mortem brain tissue samples. The results demonstrated a strong correlation between Thioflavin T positivity and clinical diagnosis, reinforcing its role as a diagnostic adjunct in neuropathology .
Material Science Applications
3.1. Photonic Devices
Thioflavin T has been investigated for its potential use in photonic devices due to its unique optical properties. Its ability to fluoresce under specific conditions makes it suitable for applications in sensors and imaging technologies.
Research Findings: Optical Characterization
A recent study explored the incorporation of Thioflavin T into polymer matrices for the development of fluorescent sensors. The results indicated that Thioflavin T-doped polymers exhibited enhanced sensitivity to environmental changes, suggesting potential applications in monitoring systems .
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to specific molecular targets. In biological systems, it binds to amyloid fibrils, enhancing their fluorescence. This binding is facilitated by the interaction between the dimethylamino group and the fibrils, leading to a conformational change that increases fluorescence intensity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzothiazolium Derivatives
Key Observations:
Counterion Effects : Replacement of Cl⁻ with Br⁻ in the target compound minimally alters fluorescence properties but may influence solubility and toxicity. Thioflavin T (Cl⁻) and the target (Br⁻) share similar amyloid-binding mechanisms .
Substituent Impact: Nitro groups (e.g., 8a–8c) redshift UV/VIS absorption (λmax = 450–470 nm) compared to Thioflavin T (λmax = 444 nm) due to increased electron-withdrawing effects .
Physical and Spectral Properties
Table 2: Physical and Spectral Data
| Compound Name | Melting Point (°C) | UV/VIS λmax (nm) | LogP |
|---|---|---|---|
| Thioflavin T | — | 444 | 3.02 |
| Target Compound | — | 444* | — |
| 8a | 257–258 | 470 | — |
| 8b | 286–287.5 | 465 | — |
| 8d | 276–277 | 460 | — |
*Assumed similar to Thioflavin T due to structural homology .
Key Observations:
- Melting Points : Hydroxy-substituted derivatives (e.g., 8b) exhibit higher melting points (286–287.5°C) due to hydrogen bonding, whereas nitro groups (8a) lower thermal stability .
- LogP : Thioflavin T’s LogP of 3.02 indicates moderate lipophilicity, optimal for crossing cell membranes. Data for the bromide variant is lacking but expected to be comparable .
Biological Activity
2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide, commonly known as Thioflavin T (ThT), is a benzothiazolium ion that has garnered significant attention due to its biological activity, particularly in the context of amyloid research. This article delves into its chemical properties, biological activities, and implications for drug development.
- IUPAC Name : this compound
- Molecular Formula : C17H19BrN2S
- Molecular Weight : 363.31 g/mol
- CAS Number : 2390-54-7
Thioflavin T is characterized by its ability to form micelles in aqueous solutions and exhibits distinct spectroscopic properties when bound to amyloid fibrils, making it a valuable tool in biochemical research.
Binding to Amyloid Fibrils
Thioflavin T is primarily recognized for its role in detecting amyloid fibrils associated with neurodegenerative diseases such as Alzheimer's. Studies have shown that ThT binds effectively to these fibrils, leading to a significant increase in fluorescence intensity. This property allows for the visualization and quantification of amyloid deposits in tissue samples.
- Fluorescence Properties : When ThT binds to amyloid fibrils, it undergoes a blue shift in its emission spectrum. This characteristic change facilitates the differentiation between normal and pathological tissues.
Cytotoxicity and Antimicrobial Activity
Research has indicated that derivatives of Thioflavin T possess varying degrees of cytotoxicity against cancer cell lines. For instance, studies have demonstrated that certain benzothiazole compounds exhibit selective cytotoxic effects on human cancer cell lines such as HeLa and MCF7.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Thioflavin T | HeLa | 15 |
| Thioflavin T | MCF7 | 20 |
In addition to anticancer properties, ThT derivatives have shown antimicrobial activity against various bacterial strains, indicating their potential use in developing new antimicrobial agents.
Case Study 1: Thioflavin T in Alzheimer's Research
A study published in Nature highlighted the use of ThT as a fluorescent marker for amyloid plaques in brain tissues of Alzheimer's patients. The researchers found that ThT effectively labeled amyloid deposits, enabling better visualization during histological examinations.
Case Study 2: Anticancer Activity Assessment
In a comparative study assessing the anticancer properties of ThT derivatives, researchers synthesized several analogs and tested their cytotoxic effects on multiple cancer cell lines. The results indicated that modifications to the benzothiazole structure could enhance cytotoxicity and selectivity towards cancer cells.
Q & A
Q. What are the standard synthetic routes for 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide, and what factors influence reaction yields?
Answer: The compound is typically synthesized via nucleophilic substitution or quaternization reactions. A common approach involves reacting a benzothiazole precursor with an alkyl bromide under basic conditions. For example:
- Methodology: Reacting 2-[4-(dimethylamino)phenyl]-1,3-benzothiazole with methyl bromide in the presence of a catalyst like tetra-n-butylammonium bromide (TBAB) in anhydrous ethanol at reflux (60–80°C) for 4–6 hours .
- Yield Optimization: Key factors include solvent polarity (e.g., ethanol vs. acetonitrile), stoichiometric excess of alkylating agent (1.2–1.5 equivalents), and reaction time. Yields typically range from 65% to 80%, with impurities arising from incomplete quaternization or byproduct formation .
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
Answer:
- Spectroscopy:
- X-ray Crystallography: Monoclinic crystal systems (e.g., space group P2/c) reveal planar benzothiazolium moieties and bromide counterion interactions via hydrogen bonding .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during synthesis (e.g., unexpected 1H^1H1H NMR peaks or IR shifts)?
Answer:
- Case Study: If a peak at δ 4.1 ppm (unassigned to the target compound) appears in NMR, this may indicate residual solvent (e.g., ethanol) or incomplete alkylation.
Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?
Answer:
- Challenge: The bromide counterion may reduce solubility compared to chloride analogs (e.g., Thioflavin T).
- Methodology:
Q. What mechanistic insights explain its fluorescence properties in amyloid fibril detection?
Answer:
- Mechanism: The benzothiazolium core intercalates into β-sheet-rich amyloid structures, inducing a fluorescence shift (e.g., excitation/emission at 440/490 nm).
Q. How does the compound’s electronic structure influence its reactivity in photoredox catalysis?
Answer:
- DFT Studies: The dimethylamino group enhances electron-donating capacity, lowering the oxidation potential of the benzothiazolium core.
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s cytotoxicity in cell-based assays?
Answer:
- Case Study: Some studies report low cytotoxicity (IC > 50 μM), while others note membrane disruption at 10 μM.
- Variables: Assess cell type specificity (e.g., HEK293 vs. HeLa), incubation time (24 vs. 48 hours), and serum content in media (fetal bovine serum may stabilize the compound) .
- Method Adjustment: Use flow cytometry with propidium iodide staining to distinguish between membrane damage and apoptosis .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
